molecular formula C17H25NO2 B13443489 Ethyl (2R,4S)-4-Methyl-1-((S)-1-phenylethyl)piperidine-2-carboxylate

Ethyl (2R,4S)-4-Methyl-1-((S)-1-phenylethyl)piperidine-2-carboxylate

Cat. No.: B13443489
M. Wt: 275.4 g/mol
InChI Key: VCWVJJJJCQJWOU-OFQRWUPVSA-N
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Description

Ethyl (2R,4S)-4-methyl-1-((S)-1-phenylethyl)piperidine-2-carboxylate (hereafter referred to as the target compound) is a chiral piperidine derivative featuring a methyl group at the 4-position, an (S)-1-phenylethyl substituent at the 1-position, and an ethyl ester at the 2-position. Key characteristics include:

  • Stereochemistry: The (2R,4S) configuration and (S)-phenylethyl group are critical for its stereochemical profile .
  • Physical Properties:
    • IR: Strong ester carbonyl stretch at 1735 cm⁻¹ .
    • ¹H NMR: Distinct signals at δ 0.92 (d, J = 6 Hz, 4-CH₃), δ 4.22 (m, ester OCH₂), and aromatic protons at δ 7.32 .
    • Optical rotation: [α]D²⁰ = +17.7° (CH₂Cl₂) .

This compound is synthesized via diastereoselective methods, often involving cyclization of amino esters under basic conditions (e.g., KOtBu), as seen in related piperidine derivatives .

Properties

Molecular Formula

C17H25NO2

Molecular Weight

275.4 g/mol

IUPAC Name

ethyl (2R,4S)-4-methyl-1-[(1S)-1-phenylethyl]piperidine-2-carboxylate

InChI

InChI=1S/C17H25NO2/c1-4-20-17(19)16-12-13(2)10-11-18(16)14(3)15-8-6-5-7-9-15/h5-9,13-14,16H,4,10-12H2,1-3H3/t13-,14-,16+/m0/s1

InChI Key

VCWVJJJJCQJWOU-OFQRWUPVSA-N

Isomeric SMILES

CCOC(=O)[C@H]1C[C@H](CCN1[C@@H](C)C2=CC=CC=C2)C

Canonical SMILES

CCOC(=O)C1CC(CCN1C(C)C2=CC=CC=C2)C

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

Compound Role Notes
(2R,4S)-4-Methylpiperidine-2-carboxylic acid or derivatives Core piperidine scaffold Often prepared from chiral amino acids or chiral pool starting materials such as L-pipecolic acid derivatives
Ethyl esterification reagents (e.g., ethyl formate, ethanol with acid catalyst) Ester formation Esterification of carboxylic acid to ethyl ester
(S)-1-Phenylethyl chloride or bromide N-alkylation agent Provides the chiral N-substituent

Synthetic Route Summary

Step 1: Synthesis of (2R,4S)-4-Methylpiperidine-2-carboxylate (Ethyl ester)

  • The piperidine ring is constructed or modified to introduce the 4-methyl substituent with stereochemical control.
  • Esterification is performed using ethyl formate or ethanol under acidic or basic catalysis to yield the ethyl ester.
  • Example conditions: reflux in ethanol with acid catalyst or direct reaction with ethyl formate.

Step 2: N-Alkylation with (S)-1-Phenylethyl Halide

  • The ethyl (2R,4S)-4-methylpiperidine-2-carboxylate is reacted with (S)-1-phenylethyl chloride or bromide in the presence of a base (e.g., potassium carbonate) in an organic solvent such as acetone or dichloromethane.
  • Reaction conditions typically involve stirring at room temperature or mild heating to promote substitution on the nitrogen atom.
  • This step installs the chiral N-substituent, completing the target molecule.

Step 3: Purification and Isolation

  • The product is isolated by extraction, washing with aqueous solutions (e.g., sodium bicarbonate, brine), drying over anhydrous sodium sulfate, and solvent evaporation.
  • Final purification is often achieved by recrystallization or chromatography to ensure stereochemical purity and removal of side products.

Representative Reaction Scheme

Step Reagents & Conditions Outcome
1 (2R,4S)-4-Methylpiperidine-2-carboxylic acid + Ethanol + Acid catalyst, reflux Ethyl (2R,4S)-4-methylpiperidine-2-carboxylate (ethyl ester)
2 Ethyl ester + (S)-1-Phenylethyl chloride + K2CO3 + Acetone, RT to mild heat This compound
3 Extraction, washing, drying, recrystallization Pure target compound

Notes on Stereochemistry and Purity

  • The absolute stereochemistry is maintained by using enantiomerically pure starting materials, such as chiral amino acids or chiral alkylating agents.
  • Analytical methods such as chiral HPLC and NMR are employed to confirm stereochemical integrity and purity.
  • The compound is used as a reference impurity standard in Argatroban production, thus high purity and stereochemical fidelity are essential.

Summary Table of Preparation Parameters

Parameter Typical Conditions Comments
Starting material stereochemistry (2R,4S)-4-Methylpiperidine-2-carboxylic acid or derivatives Chiral pool or asymmetric synthesis
Esterification Ethanol, acid catalyst, reflux, 4-12 h High yield, mild conditions
N-Alkylation base Potassium carbonate or similar Mild base to avoid racemization
N-Alkylation solvent Acetone, dichloromethane Aprotic solvents preferred
Reaction temperature Room temperature to 50 °C Controlled to maintain stereochemistry
Purification Extraction, drying, recrystallization To achieve >99% purity

Research Findings and Industrial Relevance

  • The compound is a critical impurity and intermediate in the synthesis of Argatroban, used in quality control and regulatory submissions.
  • Patents describe preparation methods focusing on stereochemical control and scalable processes.
  • Industrial synthesis emphasizes reproducibility, stereochemical purity, and compliance with ICH guidelines for impurities.
  • No major alternative synthetic routes have been widely reported, indicating the described method is the standard approach.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2R,4S)-4-Methyl-1-((S)-1-phenylethyl)piperidine-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethyl (2R,4S)-4-Methyl-1-((S)-1-phenylethyl)piperidine-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of Ethyl (2R,4S)-4-Methyl-1-((S)-1-phenylethyl)piperidine-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Piperidine Core

Table 1: Key Structural and Functional Differences
Compound Name Substituents Stereochemistry Key Functional Groups Applications/Notes
Target Compound 4-CH₃, 1-(S)-phenylethyl, 2-COOEt (2R,4S), (S)-chirality Ester, aromatic Potential chiral building block for pharmaceuticals
Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate (1-1/1-2) 2-oxo, fused naphthyridine ring Cis/trans isomers Ketone, bicyclic framework Studied for conformational rigidity; NMR δ 7.33 (bs, NH) in isomer 1-1
Ethyl (2S)-1-(benzylsulfonyl)piperidine-2-carboxylate 1-benzylsulfonyl, 2-COOEt (2S) Sulfonyl, ester Electron-withdrawing sulfonyl group alters reactivity
dTAGV-1-NEG Piperidine-2-carboxylate embedded in a macrocycle Multiple stereocenters Trimethoxyphenyl, thiazole PROTAC degrader for targeted protein degradation
Ethyl 4-hydroxy-4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate 4-hydroxy, 4-(2-hydroxyethylphenyl) Not specified Hydroxy, ester Lab research use; polar due to hydroxyl groups

Physicochemical and Spectroscopic Differences

Table 2: Spectroscopic Data Comparison
Compound ¹H NMR Key Peaks IR (cm⁻¹) Optical Activity
Target Compound δ 0.92 (4-CH₃), δ 4.22 (OCH₂) 1735 (C=O) [α]D²⁰ = +17.7°
Ethyl 3-(3-ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate δ 4.16–4.08 (m, OCH₂), δ 3.85 (s, N-OCH₃) 1732 (ester C=O) Diastereomeric mixture (1:1.5)
dTAGV-1-NEG Complex aromatic signals (δ 6.5–8.0) Multiple C=O stretches Not reported
Ethyl (2S)-1-(benzylsulfonyl)piperidine-2-carboxylate δ 3.96 (q, SO₂CH₂), δ 7.32 (aromatic) 1169 (S=O) Not reported
  • Lipophilicity : The target compound’s methyl and phenylethyl groups enhance lipophilicity compared to polar analogs like ethyl 4-hydroxy-4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate .

Research Implications

  • Medicinal Chemistry : The (S)-phenylethyl group in the target compound may enhance binding to chiral receptors, similar to PROTAC derivatives () but with reduced molecular complexity .
  • Material Science: Analogs with radical moieties () demonstrate how piperidine frameworks can be tailored for non-pharmaceutical applications .
  • Synthetic Challenges : Stereochemical control in the target compound contrasts with simpler esters (), emphasizing the need for advanced diastereoselective methods .

Biological Activity

Ethyl (2R,4S)-4-Methyl-1-((S)-1-phenylethyl)piperidine-2-carboxylate, also known by its CAS number 1350815-39-2, is a compound belonging to the class of piperidine derivatives. Its unique structure and stereochemistry contribute to its biological activity, making it relevant in various pharmaceutical applications.

The molecular formula of this compound is C17H25NO2C_{17}H_{25}NO_2 with a molecular weight of approximately 275.386 g/mol. The compound features a piperidine ring, which is known for its role in various biological activities.

Pharmacological Applications

This compound has been primarily studied for its role in the pharmaceutical industry, particularly in the context of Argatroban formulations. It serves as a working standard and reference standard for quality control (QC) and quality assurance (QA) processes during drug production. This compound is crucial for ensuring compliance with regulatory standards set by agencies like the FDA .

While specific pharmacological mechanisms are not fully elucidated, compounds within the piperidine class often exhibit diverse biological activities, including:

  • Nitric Oxide Production : Some studies suggest that related compounds can produce nitric oxide (NO), which plays a significant role in various physiological processes such as vasodilation and immune response modulation .
  • Inflammation Modulation : Piperidine derivatives may influence inflammatory pathways by enhancing the synthesis of pro-inflammatory mediators like IL6 and IL8 .

Case Studies

Recent research has highlighted the importance of this compound in toxicity studies associated with drug formulations. These studies aim to assess the safety profile of drugs containing this compound as an impurity or active ingredient. The compound's role in monitoring impurity levels is critical for maintaining drug efficacy and safety .

Data Table: Summary of Biological Activities

Activity Description
Quality Control Used as a standard in Argatroban formulations for QC and QA processes .
Nitric Oxide Production Potential involvement in NO synthesis influencing vascular and immune functions .
Inflammation Modulation May enhance pro-inflammatory mediator synthesis (IL6, IL8) .

Q & A

Q. What are the key spectroscopic techniques for confirming the structure and stereochemistry of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical. For example, the 1H^1H NMR spectrum (400 MHz, CDCl3_3) of the compound shows distinct signals at δ 0.92 (d, J = 6 Hz, 3H) for the methyl group and δ 7.32 (m, 5H) for the aromatic protons, confirming the phenylethyl substituent. The IR spectrum (film) exhibits peaks at 1735 cm1^{-1}, indicative of the ester carbonyl group . Chiral HPLC or polarimetry ([α]D20=+17.7[\alpha]_D^{20} = +17.7) should be used to verify enantiomeric purity .

Q. How can the stereochemical configuration of the piperidine ring and phenylethyl substituent be determined?

  • Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. For intermediates, Mosher’s ester analysis or electronic circular dichroism (ECD) can correlate stereochemistry with optical activity. Comparative analysis of 1H^1H NMR coupling constants (e.g., J = 3.6–11.6 Hz for axial-equatorial interactions in the piperidine ring) also aids in assigning relative configurations .

Q. What synthetic routes are available for preparing this compound, and how is diastereoselectivity achieved?

  • Methodological Answer : A diastereoselective approach using chiral auxiliaries is common. For example, the (S)-1-phenylethyl group directs stereochemistry during ring closure via kinetic resolution. Key steps include:
  • Alkylation of a chiral amine precursor.
  • Cyclization under basic conditions (e.g., Cs2 _2CO3_3) to form the piperidine ring.
  • Ethyl esterification using DCC/DMAP coupling.
    Diastereomeric excess (de) can exceed 90% with optimized reaction temperatures and solvent polarity .

Advanced Research Questions

Q. How can conflicting NMR data for diastereomers be resolved during synthesis optimization?

  • Methodological Answer : Use 2D NMR (COSY, NOESY) to resolve overlapping signals. For example, NOE correlations between the 4-methyl group (δ 0.92) and the piperidine H-2 proton (δ 3.38) confirm their axial/equatorial arrangement. If unexpected peaks arise (e.g., from epimerization), monitor reaction pH and temperature to minimize racemization .

Q. What strategies improve the compound’s metabolic stability in pharmacokinetic studies?

  • Methodological Answer : Modify the ester group to a bioisostere (e.g., amide or carbamate) to reduce hydrolysis by esterases. For in vitro assays, incubate the compound with liver microsomes and use LC-MS to identify metabolites. Structural analogs with tert-butyl groups (e.g., tert-butyl (2S,4S)-4-hydroxy-2-methylpiperidine-1-carboxylate) show enhanced stability, suggesting steric hindrance as a key factor .

Q. How does stereochemistry influence binding affinity to biological targets like opioid receptors?

  • Methodological Answer : Conduct molecular docking and comparative SAR studies. For instance, the (2R,4S) configuration may align the phenylethyl group with hydrophobic receptor pockets, while the ester carbonyl forms hydrogen bonds. Test enantiomers in receptor-binding assays (IC50_{50}): the (2S,4R) enantiomer (CAS 74892-82-3) exhibits 10-fold lower activity in μ-opioid models, highlighting stereochemical sensitivity .

Q. What in vitro assays are suitable for evaluating this compound’s cytotoxicity and selectivity?

  • Methodological Answer : Use a panel of cell lines (e.g., HEK293, HepG2) and measure IC50_{50} via MTT assays. Compare results with structurally related compounds (e.g., ethyl 4-hydroxy-4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate) to assess scaffold-specific toxicity. Include positive controls (e.g., doxorubicin) and validate selectivity using primary cell cultures .

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